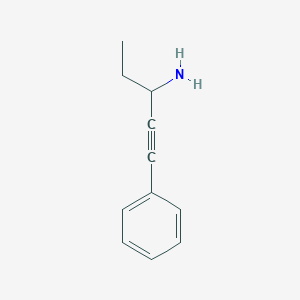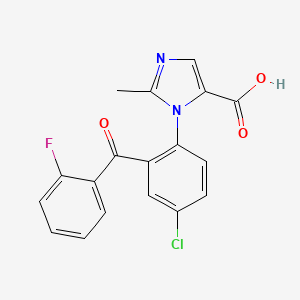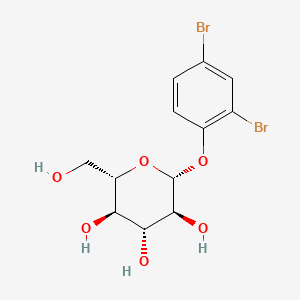
Megestrol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Megestrol-d3 is a deuterated form of megestrol acetate, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolism of megestrol acetate. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Megestrol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Megestrol-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of megestrol acetate.
Drug Development: Helps in the development of new formulations and delivery systems for megestrol acetate.
Biological Research: Used to investigate the biological effects and mechanisms of action of megestrol acetate.
Industrial Applications: Employed in the production of high-purity megestrol acetate for pharmaceutical use.
Mecanismo De Acción
Megestrol-d3, like megestrol acetate, exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to various physiological effects. These include the induction of secretory changes in the endometrium, inhibition of pituitary gonadotropin secretion, and modulation of immune responses. The precise mechanism by which it stimulates appetite and weight gain is not fully understood but may involve interactions with glucocorticoid receptors.
Comparación Con Compuestos Similares
Megestrol-d3 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
Megestrol Acetate: The non-deuterated form, used for similar applications but without the isotopic labeling.
Nomegestrol Acetate: Another synthetic progestin with similar pharmacological properties but different chemical structure.
Medroxyprogesterone Acetate: A synthetic progestin used in hormone therapy and contraception, with distinct pharmacokinetic and pharmacodynamic profiles.
This compound’s uniqueness lies in its use as an internal standard in analytical techniques, providing more accurate and reliable data in scientific research.
Propiedades
Fórmula molecular |
C22H30O3 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3 |
Clave InChI |
VXIMPSPISRVBPZ-QQLYPTFKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES canónico |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)






![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)


